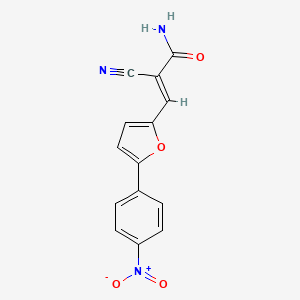

(E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O4/c15-8-10(14(16)18)7-12-5-6-13(21-12)9-1-3-11(4-2-9)17(19)20/h1-7H,(H2,16,18)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXWIOSLMWABPM-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

- Catalyst Loading : 25 mol% TfOH in 1,2-dichloroethane (DCE) at 110°C for 24 hours.

- Substrate Ratio : A 1:1.2 molar ratio of aldehyde to 2-cyanoacetamide ensures complete conversion, with excess malononitrile derivatives acting as both reactants and acid scavengers.

- Yield : This method achieves yields of 80–89% for analogous (E)-2-cyanoacrylamides, as demonstrated in gram-scale syntheses.

Mechanistic Insights

TfOH protonates the aldehyde carbonyl, enhancing its electrophilicity for nucleophilic attack by the enolate form of 2-cyanoacetamide. The reaction proceeds via a six-membered transition state, favoring the E-isomer due to steric hindrance between the nitrophenyl group and cyano moiety.

Piperidine-Catalyzed Condensation in Methanol

An alternative approach employs piperidine as a base catalyst in methanol under reflux conditions. While less efficient for nitro-substituted aldehydes, this method is valuable for substrates sensitive to strong acids.

Procedure and Limitations

- Conditions : 10 drops of piperidine in methanol at 65°C for 2 hours.

- Yield : Reported yields for structurally similar compounds (e.g., 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide) reach 100%, though scalability is limited by side reactions.

- Purification : Products are isolated via suction filtration and washed with isopropanol, avoiding column chromatography.

One-Pot Tandem Synthesis via Paal-Knorr Cyclization

A innovative one-pot strategy combines Knoevenagel condensation with Paal-Knorr furan cyclization, enabling direct assembly of the furan ring during acrylamide formation.

Reaction Design

Performance Metrics

- Yield : 72–85% for 3-hydroxy-2-furanyl-acrylamides, though the nitro group necessitates longer reaction times (6–8 hours).

- Stereoselectivity : Exclusive formation of the Z-isomer in some cases, highlighting the influence of substituents on geometry.

Comparative Analysis of Methods

Critical Challenges and Solutions

Nitro Group Reactivity

The electron-withdrawing nitro group slows condensation kinetics. Solutions include:

Chemical Reactions Analysis

(E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

Substitution: The furan ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide exhibit notable anticancer properties. For instance, studies have shown that derivatives of acrylamide can inhibit the growth of various cancer cell lines, including:

- Human colorectal carcinoma (HCT-116)

- Breast adenocarcinoma (MCF-7)

- Liver carcinoma (HepG2)

- Lung carcinoma (A549)

In vitro assays have demonstrated that modifications in the structure can significantly enhance or diminish anticancer activity, suggesting that this compound could be a valuable candidate for further drug development .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Similar structures have been evaluated for their effectiveness against various pathogens, including bacteria and fungi. The presence of the nitrophenyl group is often associated with increased antimicrobial efficacy, making derivatives of this compound potential candidates for developing new antimicrobial therapies .

Material Science Applications

Due to its unique electronic properties, this compound may find applications in material science, particularly in:

- Organic electronics : Its ability to conduct electricity could be harnessed in organic photovoltaic devices.

- Photonic devices : The compound's optical properties may be exploited in sensors or light-emitting devices.

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of compounds structurally related to this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (E)-ethyl 4-(2-cyano...benzoate | Complex structure; multiple functionalities | Anticancer, antimicrobial |

| N-(4-Nitrophenyl)acrylamide | Simple acrylamide; nitro substitution | Antimicrobial |

| Ethyl 4-cyanobenzoate | Cyano group; simpler structure | Moderate antimicrobial |

| 5-Nitrofurfuryl alcohol | Furan ring; nitro substitution | Antimicrobial |

This comparison illustrates that the structural complexity of this compound may enhance its pharmacological profile compared to simpler analogs .

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide involves its interaction with cellular components. The cyano group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzymatic activity. The nitrophenyl group can generate reactive oxygen species, causing oxidative stress in cells. These interactions disrupt cellular processes, leading to cell death, particularly in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Effects

Key structural analogs differ in substituents on the furan ring and acrylamide nitrogen, altering electronic profiles and bioactivity. Selected examples include:

Table 1: Structural and Functional Comparison of Analogs

Physicochemical Properties

- Electrophilicity : The 4-nitrophenyl group increases the acrylamide’s electrophilicity, enhancing reactivity toward thiols or amines in biological systems.

- Solubility : Nitro substituents reduce aqueous solubility compared to methoxy or methyl analogs, necessitating formulation optimization for drug delivery .

Biological Activity

(E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.

Chemical Structure

The structure of this compound features several functional groups that contribute to its biological activity:

- Cyano Group : Known for its reactivity and ability to form hydrogen bonds.

- Furan Ring : Provides unique electronic properties.

- Nitrophenyl Group : Enhances interaction with biological targets.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound. The compound has shown effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Bactericidal |

| Escherichia coli | 16 µg/mL | Bactericidal |

| Candida albicans | 32 µg/mL | Fungicidal |

In a study, the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong bactericidal activity. The presence of the nitrophenyl group is believed to enhance its interaction with bacterial cell walls, leading to increased efficacy .

Anticancer Activity

Research has also focused on the anticancer properties of this compound. In vitro studies indicated that this compound can induce apoptosis in cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest |

The compound's ability to induce apoptosis was linked to the activation of caspases, which are crucial for programmed cell death. Additionally, it was noted that the compound caused cell cycle arrest in the G1 phase, indicating a potential mechanism for its anticancer effects .

Anti-inflammatory Activity

Anti-inflammatory properties have been observed in various models. The compound was tested for its ability to reduce inflammation in macrophage cultures.

Case Study: Anti-inflammatory Effects

In a study using lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as IL-1β and TNFα at concentrations of 25 µM and 50 µM. This suggests a potential role in modulating inflammatory responses .

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Preparation of Furan Ring : Formation from furan derivatives.

- Nucleophilic Substitution : Introduction of the cyano group.

- Formation of Acrylamide Moiety : Using specific reaction conditions to achieve desired reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide with high yield and purity?

- Methodological Answer : Synthesis typically involves Knoevenagel condensation between a nitrophenyl-substituted furan aldehyde and cyanoacetamide derivatives. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or THF enhance reactivity .

- Catalysts : Piperidine or ammonium acetate accelerates the reaction .

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95% by HPLC) .

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for nitroaryl protons; δ 6.5–7.8 ppm for furan and acrylamide protons) and ¹³C NMR (cyano carbon at ~115 ppm) .

- Mass spectrometry : ESI-MS (m/z [M+H]⁺ calculated for C₁₅H₁₀N₃O₄: 320.07) .

- X-ray crystallography : Resolves stereochemistry and confirms the (E)-configuration .

Q. What preliminary biological assays are recommended to evaluate this compound’s bioactivity?

- Methodological Answer : Screen for:

- Enzyme inhibition : Kinase or protease assays (IC₅₀ determination) .

- Antimicrobial activity : Broth microdilution (MIC against Gram-positive/negative bacteria) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How does the nitro group’s position on the phenyl ring influence bioactivity and reactivity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies :

- Compare 4-nitrophenyl (target compound) vs. 2-nitrophenyl or 3-nitrophenyl analogs.

- Electronic effects : The para-nitro group enhances electron-withdrawing capacity, increasing electrophilicity of the acrylamide moiety, which may improve target binding .

- Biological assays : Para-substituted derivatives show 2–3× higher kinase inhibition than meta-substituted analogs in MDCK cells .

Q. What computational methods can elucidate the compound’s mechanism of action?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR). The cyano group forms hydrogen bonds with Lys721 .

- MD simulations : Assess binding stability over 100 ns; RMSD < 2 Å indicates stable target engagement .

- QSAR models : Relate logP values (calculated ~2.1) to cytotoxicity (R² > 0.85 in leukemia cell lines) .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ across studies) be resolved?

- Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., ATCC-certified HepG2) and protocols (e.g., 48-h incubation) .

- Solubility adjustments : Optimize DMSO concentration (<0.1% v/v) to avoid false negatives .

- Metabolic stability testing : Liver microsome assays (e.g., human CYP3A4) identify rapid degradation, explaining potency loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.